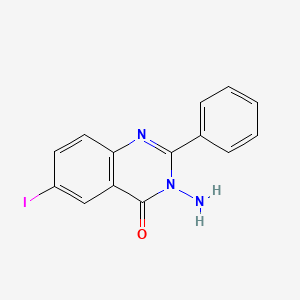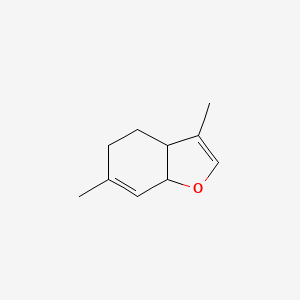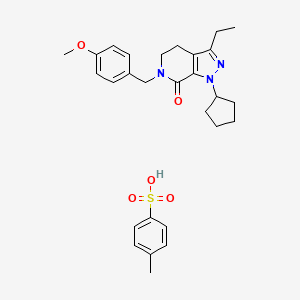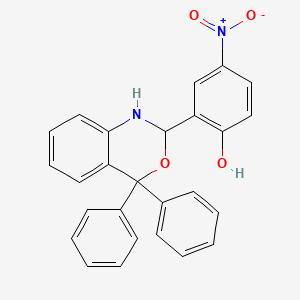
2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazine ring system, which is fused with a nitrophenol moiety, and two phenyl groups attached to the central nitrogen atom.
Vorbereitungsmethoden
The synthesis of 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrophenol with a suitable benzoxazine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring system can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The nitrophenol group may participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-4-nitrophenol include:
3-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-naphthol: Differing by the substitution of a naphthol group instead of a nitrophenol group.
4-(4,4-Diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-ethoxyphenol: Featuring an ethoxy group instead of a nitro group. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
312527-47-2 |
|---|---|
Molekularformel |
C26H20N2O4 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-4-nitrophenol |
InChI |
InChI=1S/C26H20N2O4/c29-24-16-15-20(28(30)31)17-21(24)25-27-23-14-8-7-13-22(23)26(32-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,27,29H |
InChI-Schlüssel |
HECOOGIMGIPIGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


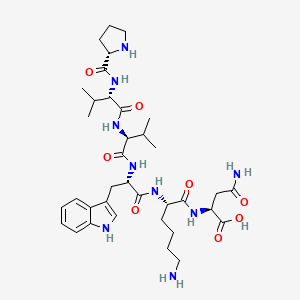
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
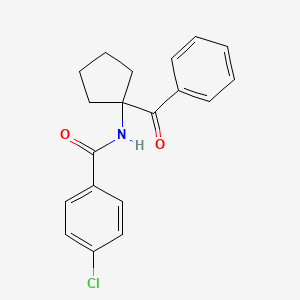
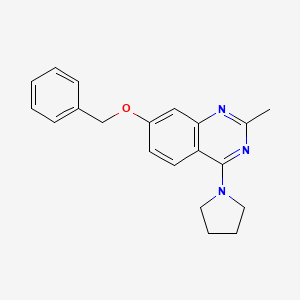
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
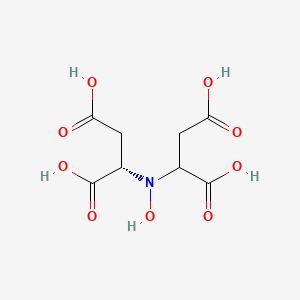
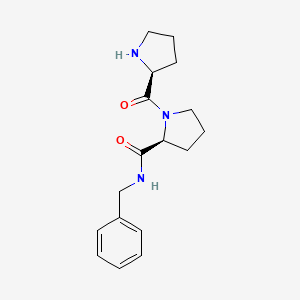


![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
